molecular formula C20H20ClNO3S B2425093 (E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448140-63-3

(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2425093
CAS No.: 1448140-63-3
M. Wt: 389.89
InChI Key: LPCJMSUIYMKSCL-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
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Scientific Research Applications

Environmental Chemistry Applications

  • Isomeric Composition and Environmental Fate of Organic Pollutants: The isomeric composition of organic pollutants, such as chlorophenyl compounds, can be substantially influenced by environmental processes like biotransformation or transfer between compartments. This principle is crucial for understanding the environmental fate and behavior of compounds like (E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one (Ricking & Schwarzbauer, 2012).
  • Chlorophenol Contamination and Environmental Impact: Chlorophenol compounds, including derivatives of chlorophenyl, are known to exert toxic effects on mammalian and aquatic life. Understanding the environmental fate and toxicity of such compounds is essential for assessing their impact on the aquatic environment (Krijgsheld & Gen, 1986).

Pharmacological and Biochemical Applications

  • Drug Metabolism and Cytochrome P450 Isoforms: The interaction of various compounds, including chlorophenyl derivatives, with cytochrome P450 isoforms is a critical aspect of drug metabolism. Understanding the selective inhibition and interaction of compounds with these isoforms is crucial for predicting drug-drug interactions and for the development of novel therapeutics (Khojasteh et al., 2011).
  • Synthesis and Evaluation of Ligands for D2-like Receptors: Arylcycloalkylamines, including phenyl piperidines, are significant in the synthesis of ligands for D2-like receptors. The role of arylalkyl substituents in improving potency and selectivity of binding affinity at D2-like receptors is a vital area of study (Sikazwe et al., 2009).

Properties

IUPAC Name

(E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c21-19-9-5-4-6-16(19)10-11-20(23)22-14-12-18(13-15-22)26(24,25)17-7-2-1-3-8-17/h1-11,18H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCJMSUIYMKSCL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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